Cas no 16055-20-2 (1,4-Dimethyl-1,2,3,4-tetrahydroquinoline)

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質
名前と識別子
-
- 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline
- 1,4-dimethyl-3,4-dihydro-2H-quinoline
- A927407
- Quinoline, 1,2,3,4-tetrahydro-1,4-dimethyl-
- SCHEMBL7673078
- 1,4-dimethyl-1,2,3,4-tetrahydro-quinoline
- 16055-20-2
-
- インチ: InChI=1S/C11H15N/c1-9-7-8-12(2)11-6-4-3-5-10(9)11/h3-6,9H,7-8H2,1-2H3
- InChIKey: CRBSCSNTTFCBOS-UHFFFAOYSA-N
- ほほえんだ: CC1CCN(C)C2=C1C=CC=C2
計算された属性
- せいみつぶんしりょう: 161.120449483g/mol
- どういたいしつりょう: 161.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM127624-1g |
1,4-dimethyl-1,2,3,4-tetrahydroquinoline |
16055-20-2 | 95% | 1g |
$296 | 2021-08-05 | |
Alichem | A189006141-1g |
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline |
16055-20-2 | 95% | 1g |
$400.00 | 2022-04-02 | |
Ambeed | A512067-1g |
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline |
16055-20-2 | 95+% | 1g |
$255.0 | 2024-08-03 | |
Chemenu | CM127624-1g |
1,4-dimethyl-1,2,3,4-tetrahydroquinoline |
16055-20-2 | 95% | 1g |
$*** | 2023-03-30 |
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline 関連文献
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2. Mechanism of cyclization of aryl radicals containing unsaturated ortho-substituentsAthelstan L. J. Beckwith,William B. Gara J. Chem. Soc. Perkin Trans. 2 1975 795
1,4-Dimethyl-1,2,3,4-tetrahydroquinolineに関する追加情報
Comprehensive Introduction to 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 16055-20-2)
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 16055-20-2) is a versatile organic compound belonging to the tetrahydroquinoline family. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science. Researchers and industry professionals are increasingly interested in its synthesis, derivatives, and functional modifications, making it a hot topic in organic chemistry discussions.
The molecular structure of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline features a quinoline core with two methyl groups at the 1 and 4 positions. This structural arrangement contributes to its stability and reactivity, enabling it to serve as a key intermediate in the synthesis of more complex molecules. Recent studies have explored its role in catalysis and drug discovery, aligning with the growing demand for sustainable and efficient chemical processes.
One of the most frequently searched questions about this compound is: "What are the applications of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline?" The answer lies in its adaptability. For instance, it is used in the development of fluorescent dyes and organic semiconductors, which are critical for advancing optoelectronic devices. Additionally, its derivatives are being investigated for their potential in antimicrobial and anti-inflammatory applications, addressing global health challenges.
Another trending topic is the green synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline. With the increasing emphasis on environmentally friendly chemistry, researchers are exploring catalytic methods and renewable feedstocks to produce this compound with minimal waste. This aligns with the broader industry shift toward sustainable chemistry and circular economy principles.
From an analytical perspective, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline is often characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and quality, which are essential for its use in high-value applications. The compound's CAS No. 16055-20-2 serves as a unique identifier in chemical databases, facilitating research and regulatory compliance.
In summary, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 16055-20-2) is a compound of growing importance in modern chemistry. Its applications span multiple industries, and its synthesis continues to evolve with advancements in green chemistry. As research progresses, this compound is likely to play an even more significant role in addressing contemporary scientific and industrial challenges.
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